molecular formula C8H6N4 B1525320 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 1190312-49-2

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Cat. No.: B1525320
CAS No.: 1190312-49-2
M. Wt: 158.16 g/mol
InChI Key: PPQBIZMIVVQAEB-UHFFFAOYSA-N
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Description

“3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are a group of compounds that have shown potent activities against various types of tumors .


Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including “this compound”, has been reported in several studies . These compounds have been synthesized as part of efforts to develop potent inhibitors for fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolopyridine core with an amino group at the 3-position and a carbonitrile group at the 6-position . The exact structure can be viewed using specific software .


Chemical Reactions Analysis

Pyrrolopyridine derivatives, including “this compound”, have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds can undergo chemical reactions with these receptors, leading to their inhibition .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure . For example, it has a molecular weight of 143.15 .

Scientific Research Applications

Synthesis and Derivative Formation

Research has shown innovative methods for synthesizing derivatives of pyrrolo[3,2-b]pyridines, including 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. One study details an easy preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives, which are then transformed into substituted pyrrolo[3,2-b]pyridines through the Friedlander reaction. This method benefits from microwave irradiation, leading to high conversion rates and shorter reaction times, highlighting the compound's synthetic flexibility and potential for generating diverse chemical structures for further investigation (Salaheldin et al., 2010).

Structural and Spectral Analysis

The structural and spectral properties of pyrrolo[3,2-b]pyridine derivatives have been extensively studied. For example, the crystal structure of a closely related compound was determined through single-crystal X-ray diffraction, providing insight into the molecular geometry and intermolecular interactions. Such studies are crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Ganapathy et al., 2015).

Novel Synthetic Methods

Another facet of research focuses on developing novel synthetic methods for preparing pyrrolo[3,2-b]pyridine derivatives. For instance, a one-pot procedure for the preparation of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine-3-carbonitrile and aromatic tertiary amides has been developed, showcasing innovative approaches to synthesizing structurally complex heterocycles (Kobayashi et al., 2012).

Application in Fluorescence and Antimicrobial Activity

Research into pyrrolo[3,2-b]pyridine derivatives has also explored their potential applications, including fluorescence properties and antimicrobial activity. A study synthesized a variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, investigating their fluorescence properties and potential as antibacterial agents. This suggests possible applications in bioimaging, sensor development, or as leads for developing new antimicrobial compounds (Girgis et al., 2004).

Mechanism of Action

Target of Action

The primary targets of 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, also known as 3-AMINO-6-CYANO-4-AZAINDOLE, are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

3-AMINO-6-CYANO-4-AZAINDOLE interacts with its targets, the FGFRs, by inhibiting their activity. This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The inhibition of FGFRs by 3-AMINO-6-CYANO-4-AZAINDOLE prevents this process, thereby disrupting the downstream signaling pathways.

Biochemical Pathways

The biochemical pathways affected by 3-AMINO-6-CYANO-4-AZAINDOLE primarily involve the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 3-AMINO-6-CYANO-4-AZAINDOLE results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Pharmacokinetics

It is known that this compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 3-AMINO-6-CYANO-4-AZAINDOLE’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, 3-AMINO-6-CYANO-4-AZAINDOLE significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It is known that the activity of fgfrs, the primary targets of this compound, can vary under different conditions

Future Directions

The future directions for the research and development of “3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” and related compounds could involve further optimization of their structures to enhance their FGFR inhibitory activity . This could potentially lead to the development of more effective therapies for various types of tumors .

Biochemical Analysis

Biochemical Properties

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently blocking downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, particularly those overexpressing FGFRs, this compound has been shown to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways by blocking FGFR-mediated signaling, which is crucial for the survival and growth of these cells. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, the inhibition of FGFR signaling can result in decreased expression of genes involved in cell cycle progression and increased expression of pro-apoptotic genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs . The compound binds to the ATP-binding pocket of these receptors, preventing their autophosphorylation and activation. This binding inhibits the downstream signaling cascades that are essential for cell proliferation and survival. Additionally, the compound may interact with other proteins involved in cell signaling and gene expression, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact temporal dynamics can vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects . At higher doses, toxic effects such as weight loss, organ toxicity, and behavioral changes have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a significant role in its biotransformation, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in tissues with high expression of FGFRs, such as certain types of tumors, enhancing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling proteins . Post-translational modifications and targeting signals may influence its localization, directing it to specific cellular compartments or organelles. This localization is essential for its ability to modulate cell signaling and exert its biological effects.

Properties

IUPAC Name

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-2-5-1-7-8(12-3-5)6(10)4-11-7/h1,3-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQBIZMIVVQAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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